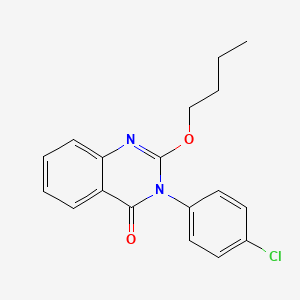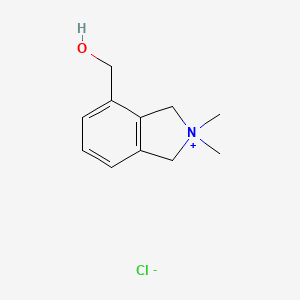
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is a chemical compound that belongs to the class of isoindolium salts This compound is characterized by the presence of a hydroxymethyl group attached to the isoindolium ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride typically involves the following steps:
Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-diaminopropane, with an aldehyde or ketone to form the isoindoline core.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde in the presence of a base.
Quaternization: The final step involves the quaternization of the isoindoline nitrogen with a suitable alkylating agent, such as methyl chloride, to form the isoindolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The isoindolium ring can be reduced to form the corresponding isoindoline.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(Formyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride.
Reduction: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindoline.
Substitution: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium hydroxide.
科学的研究の応用
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isoindolium ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Hydroxymethyl)-2-methyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 4-(Methoxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 2,2-Dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
Uniqueness
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables diverse chemical transformations, making the compound valuable in various research applications.
特性
CAS番号 |
828923-45-1 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.70 g/mol |
IUPAC名 |
(2,2-dimethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;chloride |
InChI |
InChI=1S/C11H16NO.ClH/c1-12(2)6-9-4-3-5-10(8-13)11(9)7-12;/h3-5,13H,6-8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FYXPPXPQRKQKNT-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CC2=C(C1)C(=CC=C2)CO)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
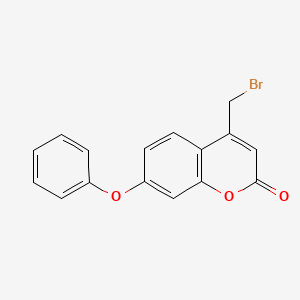
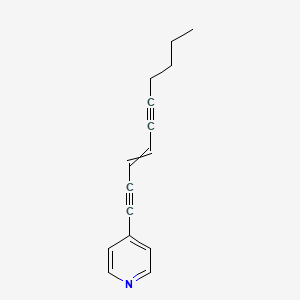
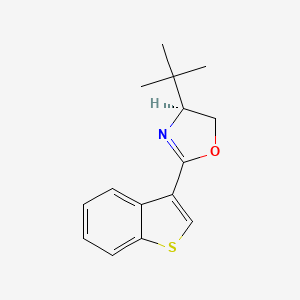
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
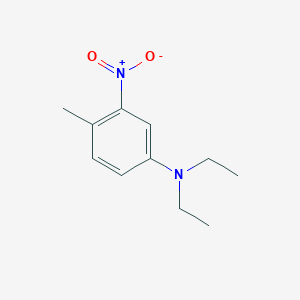

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)

